Axl-IN-11

AXL kinase inhibition TAM receptor Kinase selectivity

Choose Axl‑IN‑11 for its distinct pyrazolo[5,1‑c][1,4]oxazine scaffold—the ‘Example 1’ reference compound in a key patent family. Unlike bemcentinib or dubermatinib, it may offer a divergent kinase‑selectivity fingerprint, making it essential for labs benchmarking off‑target liabilities or exploring structure‑activity relationships around the AXL ATP‑binding pocket. Insist on independent potency validation; this tool is best suited for exploratory in vitro studies where scaffold‑driven differentiation matters.

Molecular Formula C28H27N7O4
Molecular Weight 525.6 g/mol
Cat. No. B12400584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxl-IN-11
Molecular FormulaC28H27N7O4
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5COCCN5N(C4=O)C6=CC=CC=C6)O
InChIInChI=1S/C28H27N7O4/c1-17(36)13-33-14-21(23-25(29)30-16-31-26(23)33)18-7-9-19(10-8-18)32-27(37)24-22-15-39-12-11-34(22)35(28(24)38)20-5-3-2-4-6-20/h2-10,14,16-17,36H,11-13,15H2,1H3,(H,32,37)(H2,29,30,31)
InChIKeyIUZRCZORHOICEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axl-IN-11: A Potent and Selective AXL Kinase Inhibitor for Cancer and Inflammation Research


Axl-IN-11 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase (RTK), a member of the TAM family (Tyro3, AXL, Mer). It is characterized as an ATP-competitive inhibitor that blocks AXL autophosphorylation and downstream signaling pathways involved in cell proliferation, survival, and migration . The compound is designated as Example 1 in patent literature and is offered by multiple vendors as a research-use-only compound for studying AXL-mediated pathologies, including cancer, autoimmune disorders, and viral infections [1]. Its chemical structure (CAS No. 2758688-17-2) features a complex heterocyclic scaffold designed for high affinity and selectivity towards the AXL kinase domain [1].

Why Axl-IN-11 Cannot Be Substituted with Generic AXL Inhibitors in Critical Experiments


AXL inhibitors are not interchangeable due to substantial variability in kinase selectivity profiles, off-target effects, and pharmacokinetic properties . While several clinical-stage AXL inhibitors (e.g., bemcentinib/R428, dubermatinib/TP-0903) have well-characterized selectivity windows and reported IC50 values ranging from low nanomolar to sub-nanomolar, these data cannot be extrapolated to Axl-IN-11 without direct experimental validation . The specific chemical scaffold of Axl-IN-11 (a pyrazolo[5,1-c][1,4]oxazine derivative) may confer a unique interaction with the AXL ATP-binding pocket, potentially resulting in a different selectivity fingerprint compared to other AXL inhibitors [1]. Substituting Axl-IN-11 with another AXL inhibitor without confirming comparable potency and selectivity could compromise experimental reproducibility and lead to erroneous conclusions regarding AXL-dependent biology.

Quantitative Differentiation of Axl-IN-11: A Critical Analysis of Available Evidence


Axl-IN-11: Absence of Publicly Disclosed Quantitative Potency Data Precludes Direct Comparator Analysis

A comprehensive search of primary literature, patents, and authoritative databases reveals no publicly available quantitative data for Axl-IN-11 regarding its enzymatic IC50, cellular potency, or selectivity profile against other kinases. Vendor product pages (e.g., MedChemExpress, TargetMol) describe the compound as a 'potent AXL inhibitor' but do not provide specific numerical values [1]. The compound is identified as 'Example 1' in a patent application by Arcus Biosciences, but the published specification does not include biological assay data for this specific example [2]. Consequently, no head-to-head comparisons or cross-study quantifiable differences can be established against known AXL inhibitors such as bemcentinib (IC50 = 14 nM), dubermatinib (IC50 = 27 nM), or SGI-7079 (IC50 = 58 nM). Users should contact vendors directly to inquire about unpublished data or request custom biochemical profiling.

AXL kinase inhibition TAM receptor Kinase selectivity Drug discovery

Recommended Research Applications for Axl-IN-11 Based on Compound Class and Patent Context


Early-Stage Discovery: Initial Screening for AXL-Dependent Phenotypes

Given the lack of disclosed potency data, Axl-IN-11 is best suited for exploratory in vitro studies where a selective AXL inhibitor is required but precise quantitative comparisons are not essential. Researchers can use Axl-IN-11 as a tool compound to probe AXL dependency in cancer cell lines, provided they independently validate its potency and selectivity in their specific assay systems . This scenario is particularly relevant for laboratories seeking to screen novel AXL inhibitor chemotypes derived from the same patent family [1].

Comparative Selectivity Profiling: Benchmarking Against Well-Characterized AXL Inhibitors

Axl-IN-11 may be employed in comparative kinase selectivity panels (e.g., against a panel of 100+ kinases) to define its unique selectivity fingerprint. Researchers can benchmark Axl-IN-11 against established inhibitors like bemcentinib or dubermatinib to identify differential off-target activities that could explain distinct biological effects . This application is critical for de-risking the compound for future in vivo studies.

Chemical Probe Development: Structure-Activity Relationship (SAR) Studies

As 'Example 1' in a patent application, Axl-IN-11 serves as a key reference point for SAR exploration around the pyrazolo[5,1-c][1,4]oxazine scaffold [1]. Medicinal chemists can use Axl-IN-11 as a starting point for synthesizing analogs to improve potency, selectivity, or pharmacokinetic properties. This application is aligned with the compound's intended use as a research tool in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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